molecular formula C9H7N3O2 B3098542 2-(Nitromethyl)quinoxaline CAS No. 13381-69-6

2-(Nitromethyl)quinoxaline

Cat. No.: B3098542
CAS No.: 13381-69-6
M. Wt: 189.17 g/mol
InChI Key: JMQTYIZLZXXALP-UHFFFAOYSA-N
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Description

2-(Nitromethyl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core with a nitromethyl group attached to the second position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nitromethyl)quinoxaline typically involves the condensation of 2-nitroaniline with glyoxal or its derivatives. One common method is the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst, which leads to the formation of the quinoxaline ring . Another approach involves the use of vicinal diols and 2-nitroanilines under transfer hydrogenation conditions, catalyzed by iron complexes .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs scalable and environmentally friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly being adopted to minimize the environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The nitromethyl group can undergo metabolic transformations, resulting in active metabolites that interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Quinoline: Known for its antimalarial and antibacterial properties.

    Cinnoline: Exhibits various pharmacological activities

Uniqueness

2-(Nitromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitromethyl group enhances its reactivity and potential for further functionalization compared to other quinoxaline derivatives .

Properties

IUPAC Name

2-(nitromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQTYIZLZXXALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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